molecular formula C21H22N2O4 B11368676 ethyl 4-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate

Cat. No.: B11368676
M. Wt: 366.4 g/mol
InChI Key: GJQVUGGLNOUTLZ-UHFFFAOYSA-N
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Description

ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE involves several steps. Typically, the preparation starts with the synthesis of the indole core, followed by the introduction of the ethoxy and methyl groups. The final step involves the formation of the amido linkage with benzoate. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern on the indole ring. Similar compounds include:

  • Methyl 4-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate
  • Ethyl 4-(5-methoxy-1-methyl-1H-indole-2-amido)benzoate
  • Ethyl 4-(5-ethoxy-1-ethyl-1H-indole-2-amido)benzoate

These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activity and chemical properties .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-[(5-ethoxy-1-methylindole-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H22N2O4/c1-4-26-17-10-11-18-15(12-17)13-19(23(18)3)20(24)22-16-8-6-14(7-9-16)21(25)27-5-2/h6-13H,4-5H2,1-3H3,(H,22,24)

InChI Key

GJQVUGGLNOUTLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC)C

Origin of Product

United States

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